

Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN): A Technical Guide

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Compound of Interest

Compound Name: *Thalidomide-5-O-C6-NH2*
hydrochloride

Cat. No.: *B10861403*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of thalidomide and its derivatives to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). While specific quantitative data for **Thalidomide-5-O-C6-NH2 hydrochloride** is not readily available in the public domain, this document summarizes the binding affinities of closely related and well-characterized immunomodulatory drugs (IMiDs). The experimental protocols and signaling pathways described herein are broadly applicable to the study of novel thalidomide analogs.

Quantitative Binding Affinity Data

The binding affinities of thalidomide and its derivatives to CRBN are crucial for their activity in inducing the degradation of neosubstrates. These interactions are typically characterized by dissociation constants (K_d) or half-maximal inhibitory concentrations (IC_{50}). The following table summarizes representative binding affinity data for well-known CRBN ligands.

Compound	Binding Affinity (Kd/IC50)	Assay Method	Reference
Thalidomide	~250 nM (Kd)	Isothermal Titration Calorimetry	[1]
(S)-Thalidomide	~10-fold stronger binding than (R)-thalidomide	Biochemical Assays	[2][3][4]
Lenalidomide	~178 nM (Kd)	Isothermal Titration Calorimetry	[1]
Pomalidomide	~157 nM (Kd)	Isothermal Titration Calorimetry	[1]
CC-220	60 nM (IC50)	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[5]

Note: The binding affinity can vary depending on the specific experimental conditions and assay format.

Experimental Protocols for Measuring CRBN Binding Affinity

Several biophysical and biochemical methods are commonly employed to quantify the interaction between small molecules and CRBN. The choice of method depends on factors such as the availability of reagents, required throughput, and the specific parameters to be measured.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K_a), dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[6][7][8]

Principle: A solution of the ligand (e.g., a thalidomide derivative) is titrated into a solution containing the protein (CRBN), and the heat released or absorbed is measured.^[9] The resulting data is fitted to a binding model to extract thermodynamic parameters.

Generalized Protocol:

- Sample Preparation:
 - Express and purify recombinant human CRBN protein.
 - Prepare a concentrated stock solution of the thalidomide derivative.
 - Dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.
- ITC Experiment:
 - Load the CRBN solution into the sample cell of the calorimeter.
 - Load the ligand solution into the injection syringe.
 - Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
 - Perform control experiments, such as injecting the ligand into the buffer alone, to account for the heat of dilution.
- Data Analysis:
 - Integrate the heat-flow peaks for each injection.
 - Plot the integrated heat data against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (K_d) and other thermodynamic parameters.^[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.^[10]^[11] It provides kinetic data on the association (k_a) and dissociation (k_d) rates, from which the dissociation constant (K_d) can be calculated.

Principle: One of the binding partners (e.g., CRBN) is immobilized on a sensor chip. The other partner (e.g., the thalidomide derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.^[10]

Generalized Protocol:

- Sensor Chip Preparation:
 - Select a suitable sensor chip (e.g., CM5).
 - Immobilize the purified CRBN protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
- Binding Analysis:
 - Flow a series of concentrations of the thalidomide derivative in a running buffer over the sensor surface.
 - Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).
 - Regenerate the sensor surface between different analyte concentrations if necessary.
- Data Analysis:
 - Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
 - Fit the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a) and dissociation rate constant (k_d).
 - Calculate the equilibrium dissociation constant (K_d) as the ratio of k_d/k_a .

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein.^[12]^[13]

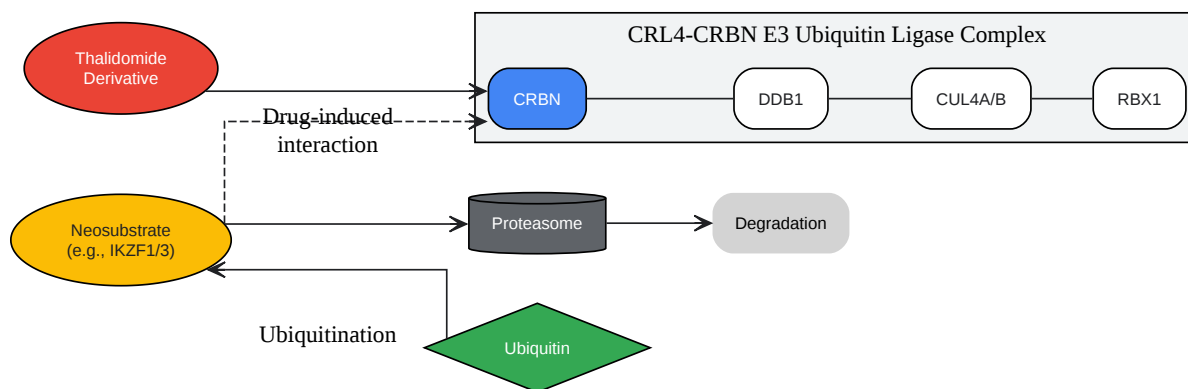
Principle: A fluorescently labeled thalidomide analog (probe) is incubated with CRBN. In the unbound state, the small probe rotates rapidly, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the fluorescent probe for binding to CRBN will displace the probe, causing a decrease in fluorescence polarization.^[13]

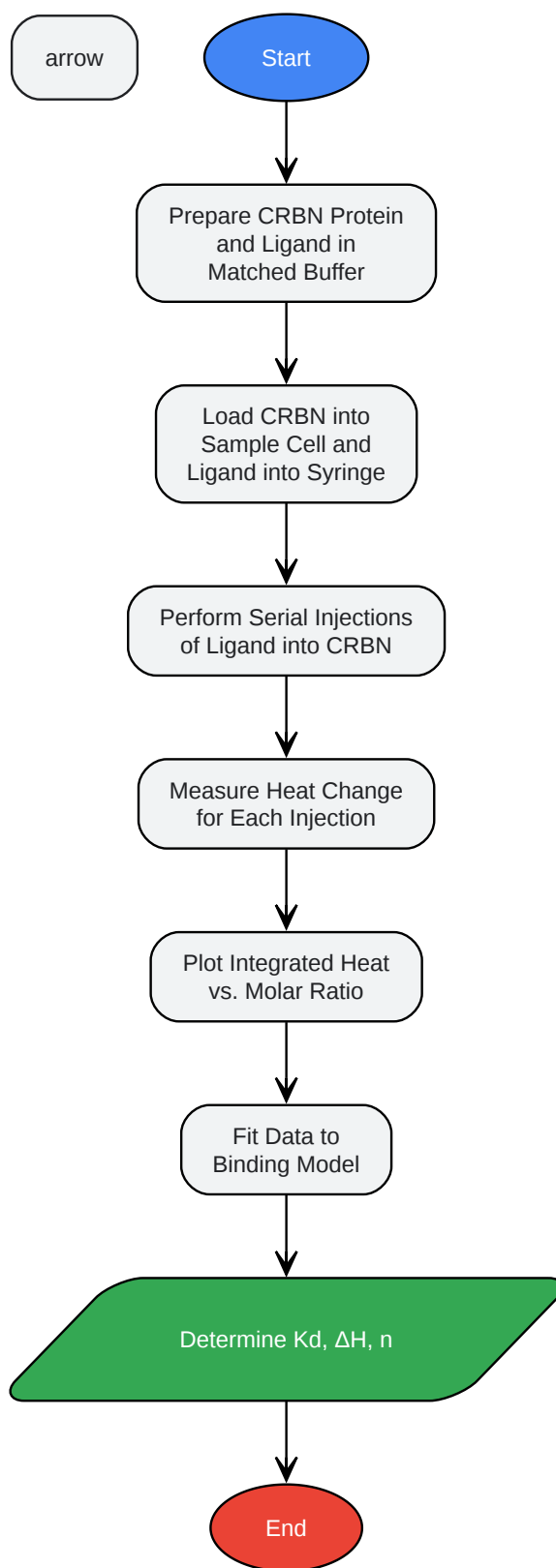
Generalized Protocol:

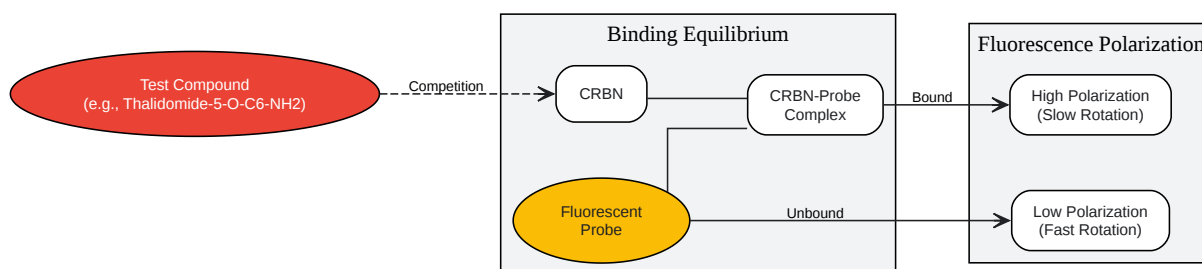
- Assay Setup:
 - In a microplate, add the fluorescently labeled thalidomide probe and the purified CRBN protein.
 - Add varying concentrations of the unlabeled test compound (e.g., **Thalidomide-5-O-C6-NH2 hydrochloride**).
 - Include controls for no binding (probe only) and maximum binding (probe + CRBN).
- Incubation and Measurement:
 - Incubate the plate to allow the binding reaction to reach equilibrium.
 - Measure the fluorescence polarization using a suitable plate reader.
- Data Analysis:
 - Plot the fluorescence polarization values against the concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway involving CRBN and a typical experimental workflow for assessing binding affinity.







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